trans-3'-Hydroxy Cotinine Benzoate
Overview
Description
trans-3’-Hydroxy Cotinine Benzoate: is a derivative of cotinine, which is a primary metabolite of nicotine. This compound is often used in scientific research to study nicotine metabolism and its effects on the human body. The molecular formula of trans-3’-Hydroxy Cotinine Benzoate is C17H16N2O3, and it has a molecular weight of 296.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxy Cotinine Benzoate typically involves the esterification of trans-3’-Hydroxy Cotinine with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include stirring the reactants at room temperature for several hours to ensure complete esterification.
Industrial Production Methods: While specific industrial production methods for trans-3’-Hydroxy Cotinine Benzoate are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3’-Hydroxy Cotinine Benzoate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups in the benzoate moiety to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry: trans-3’-Hydroxy Cotinine Benzoate is used as a reference standard in analytical chemistry for the quantification of nicotine metabolites in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Biology: In biological research, this compound is used to study the metabolic pathways of nicotine and its effects on various physiological systems. It serves as a biomarker for nicotine exposure and helps in understanding the pharmacokinetics of nicotine metabolism .
Medicine: The compound is used in clinical studies to evaluate the efficacy of smoking cessation programs and nicotine replacement therapies. It helps in monitoring the levels of nicotine metabolites in patients undergoing treatment .
Industry: In the tobacco industry, trans-3’-Hydroxy Cotinine Benzoate is used to assess the exposure of individuals to tobacco smoke and to develop strategies for reducing harmful effects associated with smoking .
Mechanism of Action
The mechanism of action of trans-3’-Hydroxy Cotinine Benzoate involves its role as a metabolite of nicotine. It is formed through the oxidation of cotinine by the enzyme cytochrome P450 2A6 (CYP2A6). This compound acts as a biomarker for nicotine exposure and provides insights into the metabolic pathways of nicotine. The molecular targets include various enzymes involved in nicotine metabolism, and the pathways include the cytochrome P450 enzyme system .
Comparison with Similar Compounds
Cotinine: The primary metabolite of nicotine, used as a biomarker for nicotine exposure.
Nornicotine: Another metabolite of nicotine, also used as a biomarker.
Anabasine: A tobacco alkaloid, not a nicotine metabolite, used to indicate active tobacco use.
Uniqueness: trans-3’-Hydroxy Cotinine Benzoate is unique due to its specific role in the metabolic pathway of nicotine. Unlike cotinine and nornicotine, it is formed through the hydroxylation of cotinine, making it a more specific biomarker for nicotine metabolism. Its benzoate ester form enhances its stability and allows for easier detection and quantification in analytical studies .
Properties
IUPAC Name |
[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-19-14(13-8-5-9-18-11-13)10-15(16(19)20)22-17(21)12-6-3-2-4-7-12/h2-9,11,14-15H,10H2,1H3/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQIFKLRFAUYLI-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)OC(=O)C2=CC=CC=C2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)OC(=O)C2=CC=CC=C2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857746 | |
Record name | (3R,5S)-1-Methyl-2-oxo-5-(pyridin-3-yl)pyrrolidin-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146275-16-3 | |
Record name | 2-Pyrrolidinone, 3-(benzoyloxy)-1-methyl-5-(3-pyridinyl)-, (3R-trans)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146275-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,5S)-1-Methyl-2-oxo-5-(pyridin-3-yl)pyrrolidin-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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